Home > Products > Screening Compounds P66767 > METHYL 3-{[3-(MORPHOLINOCARBONYL)ANILINO]SULFONYL}-2-THIOPHENECARBOXYLATE
METHYL 3-{[3-(MORPHOLINOCARBONYL)ANILINO]SULFONYL}-2-THIOPHENECARBOXYLATE -

METHYL 3-{[3-(MORPHOLINOCARBONYL)ANILINO]SULFONYL}-2-THIOPHENECARBOXYLATE

Catalog Number: EVT-4722690
CAS Number:
Molecular Formula: C17H18N2O6S2
Molecular Weight: 410.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

  • Compound Description: SSR240612 is a non-peptide antagonist of the bradykinin (BK) B1 receptor [, ]. It exhibits high potency and selectivity for the B1 receptor over the B2 receptor. Studies have shown its effectiveness in inhibiting various inflammatory and pain processes, including paw edema, ear edema, and thermal hyperalgesia [, ].

Methyl 3-amino-4-arylsulfonylthiophene-2-carboxylates

  • Compound Description: This group of compounds represents a series of thiophene derivatives with a carboxylate ester and an amino group at the 2 and 3 positions, respectively, along with an arylsulfonyl group at the 4 position of the thiophene ring . These compounds can be further modified, for example, by hydrolysis/decarboxylation followed by acylation, providing synthetic routes to 4-arylsulfonyl-3-carboxamidothiophenes .

3-(4-(methylsulfonyl)phenyl)-6-phenyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine derivatives

  • Compound Description: These compounds are a novel series of 1,2,4-triazolothiadiazine derivatives designed as selective cyclooxygenase-2 (COX-2) inhibitors . Molecular modeling studies suggest their potential for inhibiting COX-2, a key enzyme involved in inflammation, thereby presenting a promising approach for anti-inflammatory drug development .

N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine

  • Compound Description: This compound is an impurity identified in the synthesis of the antibacterial drug sulfamethizole . Its formation arises from the reaction of unreacted sulfonyl chloride with sulfamethizole during the drug's production process .

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and their derivatives

  • Compound Description: These compounds, synthesized from N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides, exhibited bactericidal and fungicidal activities . Their biological activity was evaluated against various microorganisms, including Escherichia coli, Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger .
  • Compound Description: This series of compounds has been investigated for its antiproliferative activity against various human cancer cell lines, including MCF7, HEPG2, HCT116, and PaCa2 . Their effectiveness in inhibiting cancer cell growth, coupled with their selectivity towards cancer cells over normal cells, makes them promising candidates for further development as anti-cancer agents .

2-Amino-3-phenyl (or methyl) sulfonyl-4H-chromenes

  • Compound Description: These compounds represent a class of medicinally relevant 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes, synthesized via a multicomponent condensation reaction . The utilization of diethylamine as an efficient and environmentally benign organocatalyst makes this synthetic approach particularly attractive .

N-(4-substituted amino-sulfonyl)-phenyl-ketopinamides

  • Compound Description: These novel compounds, prepared from ketopinic acid, exhibit fungicidal and herbicidal activities . They effectively inhibit the growth of Alternaria solani and Brassica campestris, demonstrating their potential for agricultural applications .
  • Compound Description: Venetoclax N-oxide (VNO) and Venetoclax Hydroxylamine Impurity (VHA) are two oxidative degradation products of venetoclax, a BCL-2 inhibitor used in treating blood cancers . VNO, formed by the oxidation of venetoclax, can further undergo Meisenheimer rearrangement to form VHA .

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides and their derivatives

  • Compound Description: This group includes N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides and their hydrohalogenated and thiocyanated derivatives . These compounds are suggested to have potential as Insulysin inhibitors, CTGF expression inhibitors, Glutamyl endopeptidase II inhibitors, and Transcription factor STAT3 inhibitors .

Methyl 2-[trans-3-phenyl-N-(p-tolylsulfonyl)pyrrolidin-2-yl]acrylate

  • Compound Description: This compound is a representative example of the N-sulfonyl pyrrolidines synthesized by palladium-catalyzed cyclization of allenic sulfonamides . The synthesis highlights the utility of palladium catalysis in creating complex heterocyclic structures, which are common motifs in many bioactive molecules .

(syn,E)-Configured β-alkyl-γ,δ-unsaturated α-amino acid derivatives

  • Compound Description: These derivatives are synthesized via the diastereoselective addition of chiral, sulfonimidoyl-substituted bis(allyl)titanium complexes to N-sulfonyl α-imino esters [, ]. The reaction demonstrates a high degree of regio- and diastereoselectivity, offering a valuable strategy for the asymmetric synthesis of complex amino acid derivatives [, ].
  • Compound Description: Both LY450139 and BMS-708163 are γ-secretase inhibitors (GSIs) investigated for their effects on cognitive function in Alzheimer's disease models . While they show initial promise in ameliorating memory deficits, prolonged use leads to cognitive impairment, highlighting the complex role of γ-secretase in cognitive function .

3-Methyl-1-phenyl-5-benzenesulfonamido pyrazole derivatives

  • Compound Description: This group encompasses a range of heterocyclic compounds derived from 3-methyl-1-phenyl-5-benzenesulfonamido pyrazole, including pyrazoles, isoxazoles, pyrimidinethiones, pyran derivatives, pyridine derivatives, thiadiazoles, and thiazolines . These derivatives exhibit diverse biological activities and serve as potential candidates for drug discovery.
  • Compound Description: As mentioned earlier, VNO and VHA are oxidative degradation products of the Bcl-2 inhibitor venetoclax . These impurities are relevant in pharmaceutical development, highlighting the need for analytical methods to monitor their presence during drug manufacturing.
  • Compound Description: This series of compounds involves linking amino acid esters to isocoumarin via a sulfonamide group . This approach aims to combine the properties of both pharmacophores, potentially leading to new bioactive compounds.

N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamides

  • Compound Description: These compounds represent a series of p-substituted N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamides, designed and synthesized as potential antipsychotic agents . Their structural analysis revealed key interactions and hydrogen bonding patterns contributing to their binding affinity.

1,4-Bis(Substituted 1,3,4-Oxadiazoles and 1,2,4-Triazoles)Benzene derivatives

  • Compound Description: This group of compounds features a central benzene ring linked to two 1,3,4-oxadiazole or 1,2,4-triazole rings . These heterocyclic systems are known for their diverse pharmacological activities, making them attractive targets for drug development.
  • Compound Description: GSK1016790A is a potent agonist of the transient receptor potential vanilloid 4 (TRPV4) channel [, ]. GSK2334775 is a selective TRPV4 blocker . These compounds have been instrumental in investigating the role of TRPV4 in airway constriction and its potential involvement in respiratory diseases .

Sulfonyl halides and Sulfonamides

  • Compound Description: Sulfonyl halides (R-SO2-X, where X is a halogen) are important precursors for synthesizing sulfonamides . The sulfonamide group, found in various drugs and bioactive compounds, is a key structural motif often responsible for the biological activity of these molecules .
  • Compound Description: OBE022 and its parent compound OBE002 are potent and selective antagonists of the prostaglandin F2α (PGF2α) receptor . These compounds exhibit potent tocolytic effects, showing promise in preventing preterm labor without the adverse fetal side effects associated with non-steroidal anti-inflammatory drugs .

Almorexant, SB-674042, and N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

  • Compound Description: These are antagonists targeting orexin receptors (OX1 and OX2), which play a role in regulating sleep-wake cycles [, ]. Almorexant acts as a dual antagonist for both OX1 and OX2, while SB-674042 is selective for OX1 and EMPA for OX2 [, ]. These compounds are relevant for their potential in treating sleep disorders.

3-[[[2-Methoxy-4-(phenylamino)phenyl]amino]sulfonyl]-2-thiophenecarboxylic acid methyl ester (GSK0660)

  • Compound Description: GSK0660 acts as a peroxisome proliferator-activated receptor-β/δ (PPARβ/δ) antagonist . It has been used to study the role of PPARβ/δ activation in regulating blood pressure and vascular function, particularly in the context of hypertension .
  • Compound Description: These are sulfonylurea herbicides widely used for weed control in various crops [, , ]. They are known for their high phytotoxicity and persistence in the environment, raising concerns about their potential impact on aquatic ecosystems [, , ].
  • Compound Description: These are non-natural amino acid derivatives designed to act as covalent inhibitors for protein-protein interactions . They feature electrophilic warheads, specifically fluorosulfonyl groups, intended to react with lysine residues on target proteins .

Methyl 3-(N-(2-(2-ethoxyethoxy)-4-(hexylamino)phenyl)sulfamoyl)thiophene-2-carboxylate (PT-S264)

  • Compound Description: PT-S264 is a potent and selective PPARβ/δ inverse agonist with prolonged cellular activity . It represents a promising lead compound for developing novel therapeutics targeting PPARβ/δ in various diseases.

N-[2-[5-methyl-3-(2-chlorophenylsulfonyloxy)phenoxy]ethyl]-N-methyl-4-aminopyridine

  • Compound Description: This compound is a potent non-peptide inhibitor of thrombin, a key enzyme in the coagulation cascade . Its structure mimics the interaction of D-Phe-Pro-amidobutylguanidine with thrombin, making it a valuable tool for studying blood coagulation.

SB-772077-B [4-(7-((3-amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

  • Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor with potent pulmonary vasodilator effects . It has shown promise in preclinical studies as a potential treatment for pulmonary hypertension.
  • Compound Description: Darunavir is a protease inhibitor used in the treatment of HIV/AIDS . It works by inhibiting the HIV protease enzyme, which is essential for viral replication.

Properties

Product Name

METHYL 3-{[3-(MORPHOLINOCARBONYL)ANILINO]SULFONYL}-2-THIOPHENECARBOXYLATE

IUPAC Name

methyl 3-[[3-(morpholine-4-carbonyl)phenyl]sulfamoyl]thiophene-2-carboxylate

Molecular Formula

C17H18N2O6S2

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C17H18N2O6S2/c1-24-17(21)15-14(5-10-26-15)27(22,23)18-13-4-2-3-12(11-13)16(20)19-6-8-25-9-7-19/h2-5,10-11,18H,6-9H2,1H3

InChI Key

HZQRAFQUWSKMGA-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.